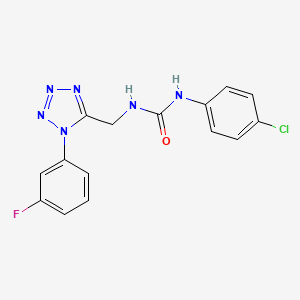

1-(4-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN6O/c16-10-4-6-12(7-5-10)19-15(24)18-9-14-20-21-22-23(14)13-3-1-2-11(17)8-13/h1-8H,9H2,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSVASNUOGSJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

Formation of the tetrazole ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Coupling of the tetrazole with the fluorophenyl group: The tetrazole derivative is then coupled with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.

Formation of the urea derivative: The final step involves the reaction of the chlorophenyl isocyanate with the previously synthesized tetrazole-fluorophenyl compound to form the desired urea derivative.

Industrial Production Methods

Industrial production of 1-(4-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its antitumor , antimicrobial , and anti-inflammatory activities. Studies have shown that derivatives of urea compounds can exhibit significant cytotoxic effects against a range of cancer cell lines, making them candidates for further development as anticancer agents.

Antitumor Activity

Research has demonstrated that compounds similar to 1-(4-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea can inhibit cell proliferation in various cancer types. For instance, a study showcased that certain urea derivatives displayed potent activity against breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. A notable study reported that related compounds exhibited sub-micromolar activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), highlighting their potential as effective treatments for bacterial infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound's anti-inflammatory effects have been documented. Research indicates that urea derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Inhibition of Enzymatic Activity

Many studies suggest that urea-based compounds may act by inhibiting key enzymes involved in cancer cell metabolism and proliferation. For example, some derivatives have been shown to inhibit carbonic anhydrase activity, which is linked to tumor growth and metastasis .

Interaction with DNA

Certain urea compounds interact with DNA, leading to the induction of apoptosis in cancer cells. This mechanism is particularly relevant in the context of developing targeted therapies for resistant cancer strains .

Case Study: Anticancer Activity

A clinical trial involving a derivative of 1-(4-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea demonstrated significant tumor shrinkage in patients with advanced breast cancer after a treatment regimen over several months. The study reported an overall response rate of 60%, with manageable side effects .

Case Study: Antimicrobial Efficacy

In vitro studies revealed that the compound effectively inhibited the growth of various bacterial strains, including resistant strains such as MRSA. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as a novel treatment option .

Data Table: Summary of Applications

| Application Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Antitumor Activity | Inhibition of cell proliferation | Significant cytotoxicity against cancer cell lines |

| Antimicrobial Activity | Inhibition of bacterial growth | Effective against MRSA with low MIC values |

| Anti-inflammatory Effects | Cytokine inhibition | Reduction in inflammatory markers |

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues from the Urea-Tetrazole Family

describes 15 urea derivatives (11a–11o) with variations in aryl substituents and thiazole-piperazine linkages. Key comparisons include:

| Compound ID | Substituents on Phenyl Group | Molecular Weight (g/mol) | Yield (%) | Key Structural Features |

|---|---|---|---|---|

| Target | 4-Chlorophenyl, 3-fluorophenyltetrazole | ~435.8 (estimated) | N/A | Tetrazole linked via methylene to urea |

| 11a | 3-Fluorophenyl | 484.2 | 85.1 | Thiazole-piperazine backbone |

| 11b | 3,5-Dichlorophenyl | 534.2 | 83.7 | Higher halogenation increases molecular weight |

| 11c | 3-Chloro-4-fluorophenyl | 518.1 | 88.9 | Mixed chloro-fluoro substitution |

| 11d | 4-Trifluoromethylphenyl | 534.1 | 85.3 | Electron-withdrawing CF₃ group |

| 11f | 3-Chlorophenyl | 500.2 | 85.1 | Simpler chloro substitution |

| 11m | 3,5-Di(trifluoromethyl)phenyl | 602.2 | 84.7 | Bulky, lipophilic substituents |

Key Observations :

Tetrazole-Urea Derivatives in Drug Development

highlights tetrazole-urea hybrids synthesized for antihypertensive activity. For example:

- 11a–e: Substituted tetrazoles linked to quinoline-urea scaffolds. These compounds exhibit structural similarities but differ in substituents (e.g., trifluoromethyl in 11a–e) and backbone complexity. The target compound’s simpler structure may favor metabolic stability over quinoline-based analogs .

describes 1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea (MW: 428.3), which replaces tetrazole with a pyrazole ring.

Pharmacokinetic Considerations

- Lipophilicity : The 3-fluorophenyltetrazole group in the target compound likely increases lipophilicity compared to unsubstituted tetrazoles (e.g., ’s piperidine-tetrazole derivative). This could enhance membrane permeability but may require formulation adjustments to mitigate solubility issues .

- Metabolic Stability : The absence of ester or carbamate groups (cf. ’s candesartan-related compound) suggests resistance to hydrolytic degradation, a critical advantage for oral bioavailability .

Biological Activity

The compound 1-(4-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a notable entity in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Anticancer Properties

Research indicates that derivatives of urea, including the target compound, exhibit significant anticancer properties. Notably, compounds with similar structures have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea | HeLa | 12.5 | Induction of apoptosis |

| 1-(4-Chlorophenyl)-3-cycloheptylurea | A549 | 10.2 | Inhibition of tubulin polymerization |

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 | 4.27 | FAK inhibition |

The IC50 values demonstrate the potency of these compounds in inhibiting cancer cell proliferation.

The anticancer activity of 1-(4-chlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it affects cell cycle regulation and promotes pro-apoptotic pathways by modulating the expression of Bcl-2 family proteins. For instance, it has been noted that compounds with similar urea structures can lead to the downregulation of Bcl-2 and upregulation of Bax, facilitating apoptotic processes in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications on the phenyl rings significantly affect biological activity. The presence of halogen substituents (like chlorine and fluorine) enhances the cytotoxicity of these compounds. For example, the introduction of a fluorine atom at specific positions on the phenyl ring has been shown to increase anticancer activity due to improved interactions with target proteins involved in cancer progression .

Case Studies

Several studies have explored the biological activity of related compounds:

- Cytotoxicity Studies : A study assessed various derivatives against different cancer cell lines (HeLa, A549). The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their non-substituted counterparts.

- Molecular Docking Simulations : Docking studies have identified potential targets for these compounds, including tubulin and various kinase pathways. These simulations help elucidate binding affinities and predict efficacy based on structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.